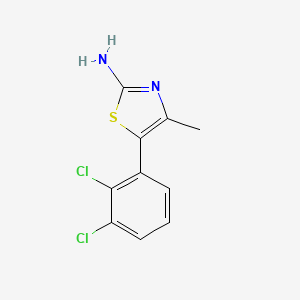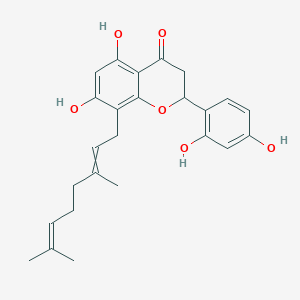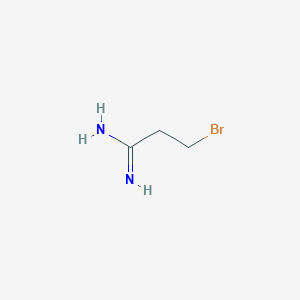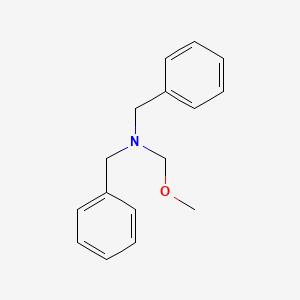![molecular formula C32H60O10 B12434519 2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polysorbate 81 is an oleic acid ester of sorbitol, and its mono- and dianhydrides copolymerized with approximately 5 moles of ethylene oxide. It is a clear pale yellow liquid that is dispersible in water and mineral oils and is soluble in vegetable oils . Polysorbate 81 is primarily used as an emulsifier, emollient, and stabilizer in various cosmetic and pharmaceutical applications .
Preparation Methods
Polysorbate 81 is synthesized by reacting sorbitol with ethylene oxide to form polyoxyethylene sorbitan. This intermediate is then esterified with oleic acid to produce Polysorbate 81 . The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient esterification. Industrial production methods often utilize continuous reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Polysorbate 81 undergoes several types of chemical reactions, including:
Substitution: Polysorbate 81 can participate in substitution reactions where the oleic acid moiety is replaced by other fatty acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acidic or basic conditions for hydrolysis . The major products formed from these reactions are free fatty acids, polyoxyethylene sorbitan, and various oxidative degradation products .
Scientific Research Applications
Polysorbate 81 has a wide range of scientific research applications:
Mechanism of Action
Polysorbate 81 exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions . In biological systems, Polysorbate 81 stabilizes proteins by preventing their aggregation and denaturation . The molecular targets and pathways involved include interactions with hydrophobic regions of proteins and other biomolecules, thereby stabilizing their structure .
Comparison with Similar Compounds
Compared to these similar compounds, Polysorbate 81 has a unique balance of hydrophilic and lipophilic properties, making it particularly effective in stabilizing emulsions and preventing protein denaturation . Other similar compounds include:
Polysorbate 20: Primarily used as a solubilizer and emulsifier in food and pharmaceuticals.
Polysorbate 40: Used in cosmetics and personal care products for its emulsifying properties.
Polysorbate 60: Commonly used in food products as an emulsifier.
Polysorbate 80: Widely used in pharmaceuticals and biopharmaceuticals for protein stabilization.
Polysorbate 81’s unique combination of properties makes it particularly suitable for applications requiring mildness and stability .
Properties
Molecular Formula |
C32H60O10 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
2-[2-[3,5-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadec-9-enoate |
InChI |
InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-27-29(39-22-19-34)32-28(38-21-18-33)26-31(42-32)41-23-20-35/h9-10,28-29,31-35H,2-8,11-27H2,1H3 |
InChI Key |
RGPBUVUVZKQNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(CC(O1)OCCO)OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


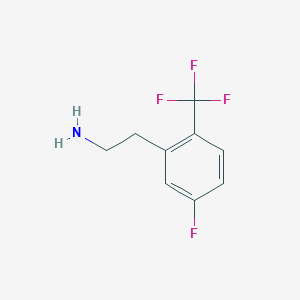
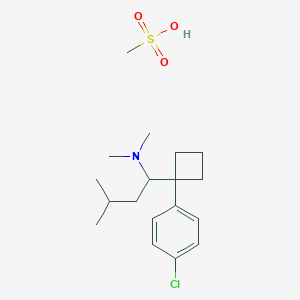

![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
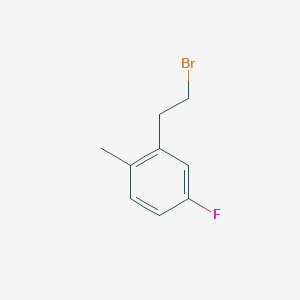
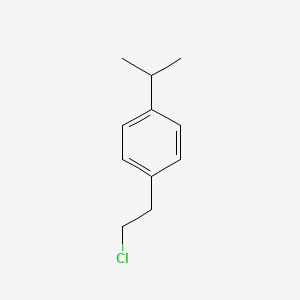
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
